

Application Notes and Protocols for Mass Spectrometry-Based Ceramide Profiling in Plasma

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Compound of Interest

Compound Name: *Ceramides*

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Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, inflammation, and insulin signaling.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the accurate quantification of plasma **ceramides** a critical area of research for biomarker discovery and drug development. This document provides detailed application notes and protocols for the robust and sensitive profiling of **ceramides** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Ceramide Concentrations in Human Plasma

The following table summarizes the mean concentrations of four clinically relevant ceramide species in the National Institute of Standards and Technology (NIST) human blood plasma Standard Reference Material (SRM) 1950. This data, established through an inter-laboratory comparison study, provides a benchmark for quantitative ceramide analysis.[2]

Ceramide Species	Mean Concentration (μmol/L)	Standard Error of the Mean (SEM)
Cer(d18:1/16:0)	0.244	0.006
Cer(d18:1/18:0)	0.0835	0.0017
Cer(d18:1/24:0)	2.42	0.04
Cer(d18:1/24:1)	0.855	0.013

Experimental Protocols

Plasma Sample Preparation and Ceramide Extraction

This protocol is adapted from established methods for the extraction of **ceramides** from plasma for LC-MS/MS analysis.[\[3\]](#)[\[4\]](#)

Materials:

- Human plasma (collected in EDTA- or citrate-treated tubes)
- Internal Standards (IS): Ceramide (d18:1/17:0) and Ceramide (d18:1/25:0)
- Chloroform
- Methanol
- Deionized water
- Vortex mixer
- Centrifuge

Procedure:

- Thaw frozen plasma samples on ice.
- To 100 μL of plasma in a glass tube, add 50 μL of the internal standard solution (containing Cer(d18:1/17:0) and Cer(d18:1/25:0) at appropriate concentrations).

- Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.
- Vortex the mixture vigorously for 1 minute.
- Add 0.5 mL of chloroform and vortex for 30 seconds.
- Add 0.5 mL of deionized water and vortex for 30 seconds.
- Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
- Dry the extracted lipids under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical reversed-phase LC-MS/MS method for the separation and quantification of plasma **ceramides**.^{[3][4]}

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.2% formic acid and 1 mM ammonium formate in water
- Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in methanol/acetonitrile (1:1, v/v)

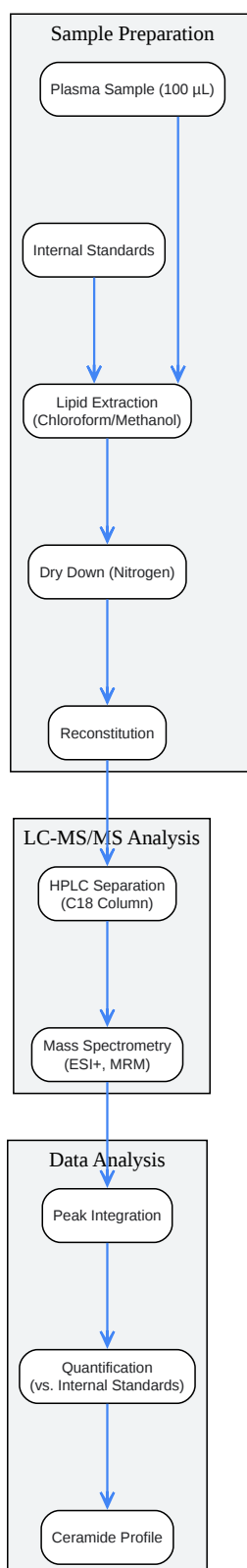
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient:
 - 0-2 min: 80% B
 - 2-12 min: Linear gradient to 100% B
 - 12-15 min: Hold at 100% B
 - 15.1-18 min: Return to 80% B and equilibrate

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for each ceramide species and internal standard. The most common product ion for **ceramides** is m/z 264.3, corresponding to the sphingosine backbone.

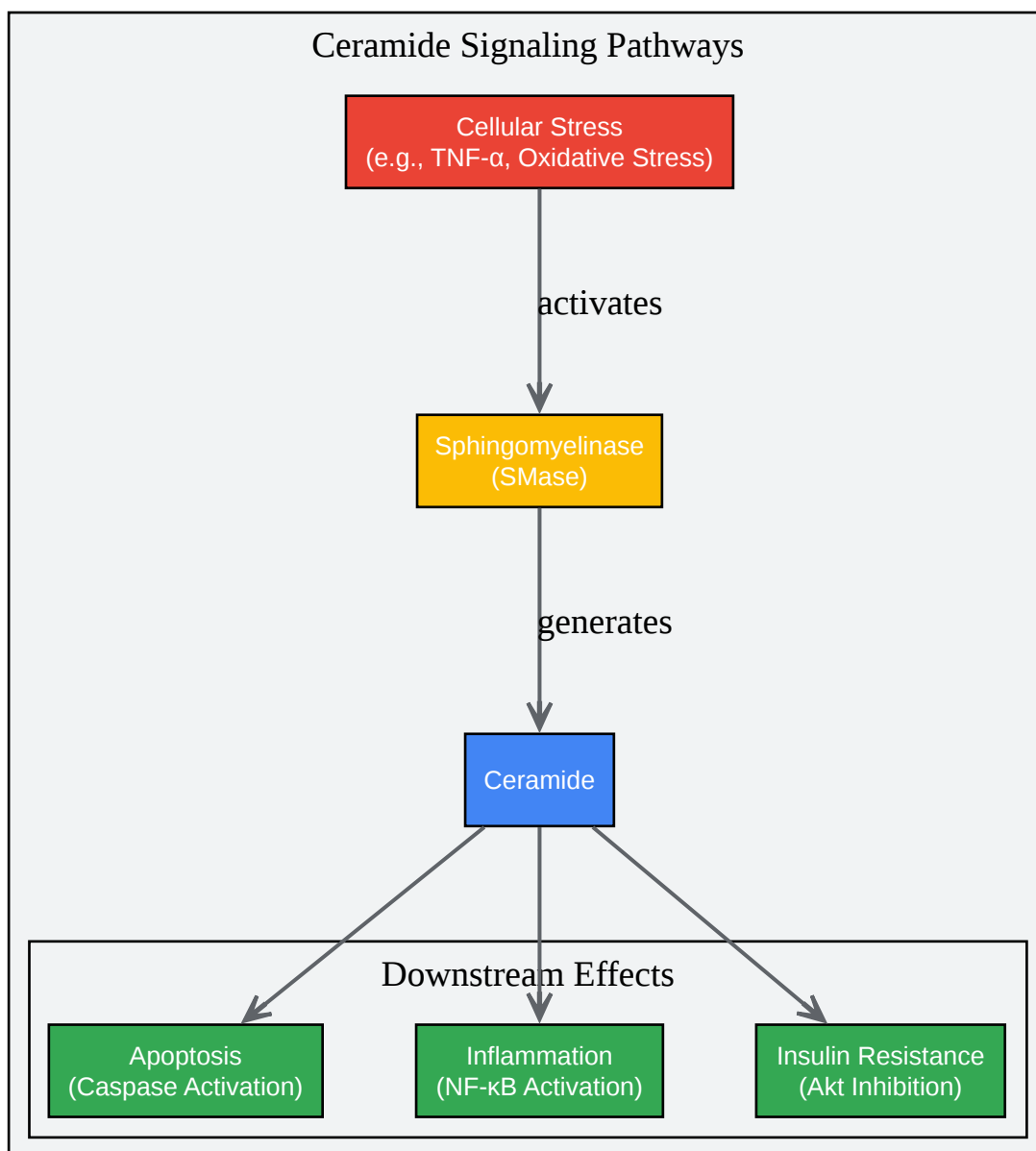
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Cer(d18:1/16:0)	538.5	264.3
Cer(d18:1/17:0) (IS)	552.5	264.3
Cer(d18:1/18:0)	566.5	264.3
Cer(d18:1/24:0)	650.6	264.3
Cer(d18:1/24:1)	648.6	264.3
Cer(d18:1/25:0) (IS)	664.7	264.3

Visualizations



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Caption: Experimental workflow for plasma ceramide profiling.



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Caption: Key ceramide signaling pathways in cellular processes.

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